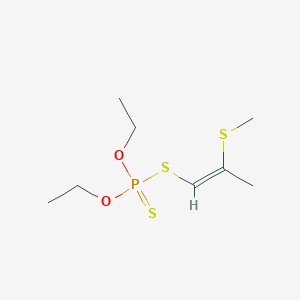
O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-diethyl S-[2-(methylthio)-1-propen-1-yl] ester is an organophosphorus compound known for its diverse applications in agriculture and industry. This compound is characterized by its unique structure, which includes a phosphorodithioate group and a methylthio-propenyl moiety. It is commonly used as an intermediate in the synthesis of various pesticides and insecticides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-[2-(methylthio)-1-propen-1-yl] ester typically involves the reaction of diethyl phosphorodithioate with a suitable alkylating agent. One common method includes the reaction of diethyl phosphorodithioate with 2-chloro-1-propene in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound often involves a continuous process where diethyl phosphorodithioate is reacted with 2-chloro-1-propene in large reactors. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the pure compound. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-[2-(methylthio)-1-propen-1-yl] ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphorodithioates.
Scientific Research Applications
Phosphorodithioic acid, O,O-diethyl S-[2-(methylthio)-1-propen-1-yl] ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the area of enzyme inhibition.
Industry: Widely used in the production of pesticides and insecticides due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-[2-(methylthio)-1-propen-1-yl] ester involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent paralysis of pests.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl S-[(tert-butylthio)methyl] ester
- Phosphorodithioic acid, O,O-diethyl ester
- Dimethoate
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-[2-(methylthio)-1-propen-1-yl] ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher potency as an enzyme inhibitor and greater effectiveness in pest control applications.
This detailed article provides a comprehensive overview of Phosphorodithioic acid, O,O-diethyl S-[2-(methylthio)-1-propen-1-yl] ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
31333-64-9 |
|---|---|
Molecular Formula |
C8H17O2PS3 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
diethoxy-[(Z)-2-methylsulfanylprop-1-enyl]sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H17O2PS3/c1-5-9-11(12,10-6-2)14-7-8(3)13-4/h7H,5-6H2,1-4H3/b8-7- |
InChI Key |
OODROCAKQYOGSX-FPLPWBNLSA-N |
Isomeric SMILES |
CCOP(=S)(OCC)S/C=C(/C)\SC |
Canonical SMILES |
CCOP(=S)(OCC)SC=C(C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)
![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
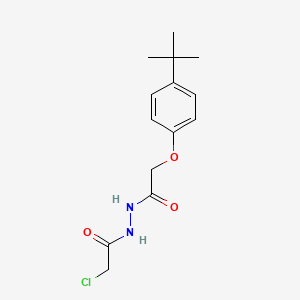
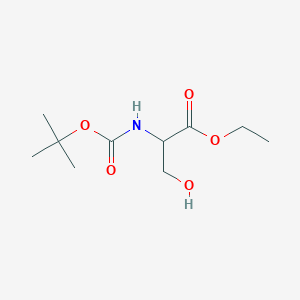
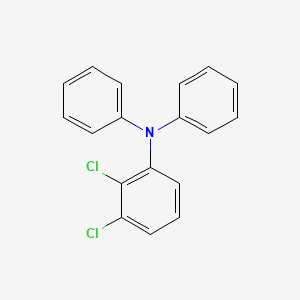
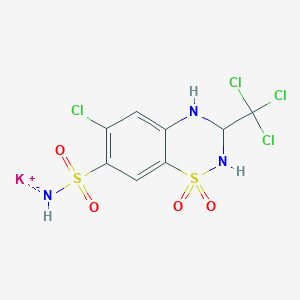
![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)
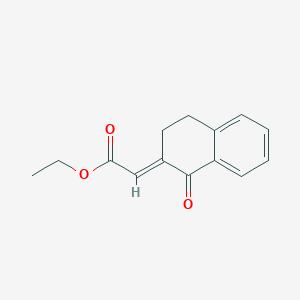
![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid](/img/structure/B12295150.png)
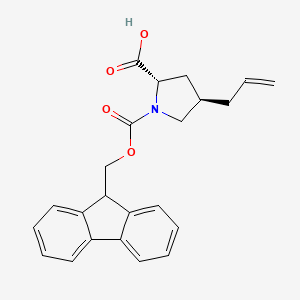

![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)
![[2-Hydroxy-5-(5-hydroxy-3,4-disulfooxyoxan-2-yl)oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B12295163.png)
